molecular formula C11H14N2O2S B2527614 5-Amino-2-(thiomorpholin-4-yl)benzoic acid CAS No. 78243-75-1

5-Amino-2-(thiomorpholin-4-yl)benzoic acid

Cat. No.: B2527614
CAS No.: 78243-75-1
M. Wt: 238.31
InChI Key: HTDMMZILJVIOAE-UHFFFAOYSA-N
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Description

5-Amino-2-(thiomorpholin-4-yl)benzoic acid is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂S It is characterized by the presence of an amino group, a thiomorpholine ring, and a benzoic acid moiety

Scientific Research Applications

5-Amino-2-(thiomorpholin-4-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid typically involves the reaction of 5-amino-2-chlorobenzoic acid with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(thiomorpholin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiomorpholine derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(morpholin-4-yl)benzoic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    5-Amino-2-(piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

5-Amino-2-(thiomorpholin-4-yl)benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

5-amino-2-thiomorpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDMMZILJVIOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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